The compound 2-Aminoquinolin-8-ol has garnered attention in recent scientific research due to its potential applications in various fields, including medicinal chemistry and drug development. The unique structural features of this compound allow it to interact with different biological targets, which has led to the exploration of its use as an inhibitor for enzymes implicated in diseases such as malaria, cancer, and Alzheimer's disease.
In the context of malaria treatment, 2-Aminoquinazolin-4(3H)-ones, a related class of compounds, have been identified as inhibitors of the malaria digestive vacuole plasmepsins, which are essential enzymes for the Plasmodium parasite's survival. These inhibitors bind to the open flap conformation of the enzyme, disrupting its function and leading to the inhibition of Plasmodium falciparum growth with IC50 values around 1 μM1.
For cancer therapy, amino- and chloro-8-hydroxyquinolines, which share a structural motif with 2-Aminoquinolin-8-ol, have been studied for their ability to inhibit the ubiquitin-proteasome system (UPS). This system's over-activity is often associated with cancer cells, and its inhibition can induce apoptosis in these cells. The presence of copper(ii) ions has been shown to increase the activity of these compounds, suggesting a potential copper-dependent mechanism for proteasome inhibition2.
In Alzheimer's disease research, 2-aminoquinoline derivatives have been optimized as potent inhibitors of beta-site amyloid precursor protein cleaving enzyme 1 (BACE1), an enzyme involved in the production of amyloid-beta peptides. The optimization process involved fragment-based screening and molecular modeling, leading to compounds with subnanomolar potency against BACE1. These compounds have shown significant reduction of amyloid-beta levels in cerebrospinal fluid in vivo, indicating their potential as therapeutic agents for Alzheimer's disease3.
Malaria TreatmentThe research on 2-Aminoquinazolin-4(3H)-ones has demonstrated their potential as a new class of antimalarial agents. Their ability to selectively inhibit key plasmepsins and their effectiveness in cell-based assays make them promising candidates for the development of novel antimalarial drugs1.
Cancer TherapyThe study of amino- and chloro-8-hydroxyquinolines has revealed their potential as anticancer agents. By inhibiting the proteasome, these compounds can induce apoptosis in cancer cells, and their activity can be enhanced by copper(ii) ions. This suggests a new avenue for the development of proteasome inhibitors as cancer treatments, with the possibility of overcoming resistance to existing drugs like bortezomib2.
Alzheimer's DiseaseThe optimization of 2-aminoquinoline derivatives for the inhibition of BACE1 represents a significant advancement in the search for Alzheimer's disease treatments. The ability of these compounds to cross the blood-brain barrier and reduce amyloid-beta levels in the brain highlights their potential as effective therapeutic agents for this neurodegenerative disease3.
CAS No.: 1334714-66-7
CAS No.: 529-44-2
CAS No.: 5875-50-3
CAS No.: 802855-66-9
CAS No.: 282727-46-2
CAS No.: 215023-65-7